4-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide
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Overview
Description
4-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound belongs to the benzamide class and is characterized by the presence of benzyl, methylsulfonyl, and methylphenyl groups attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide typically involves the reaction of 4-aminobenzamide with benzyl chloromethyl sulfone and 4-methylphenylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. A microreactor system can be employed to optimize reaction conditions, including reaction rates, temperature, and pressure. This method allows for precise control over the reaction parameters, resulting in higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
4-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide is not fully understood. it is proposed that the compound works by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also modulate the immune system and reduce inflammation. The compound’s ability to induce cell cycle arrest and apoptosis in cancer cells is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-methyl-4-[(methylsulfonyl)amino]benzamide: Shares a similar structure but with different substituents.
N-(3-Amino-4-methylphenyl)benzamide: Another benzamide derivative with distinct functional groups.
Uniqueness
4-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide is unique due to its specific combination of benzyl, methylsulfonyl, and methylphenyl groups, which confer distinct chemical and biological properties. Its potential therapeutic applications, particularly in cancer treatment, set it apart from other similar compounds.
Properties
Molecular Formula |
C22H22N2O3S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C22H22N2O3S/c1-17-8-12-20(13-9-17)23-22(25)19-10-14-21(15-11-19)24(28(2,26)27)16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,23,25) |
InChI Key |
FKSKUOJJASYTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
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